Cas no 1330003-83-2 ([(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol)

[(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol structure
1330003-83-2 structure
商品名:[(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
CAS番号:1330003-83-2
MF:C7H13NO
メガワット:127.184221982956
CID:6295554
PubChem ID:59540724

[(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol 化学的及び物理的性質

名前と識別子

    • SCHEMBL21736599
    • SCHEMBL8259911
    • [(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
    • [(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
    • EN300-7105026
    • 1330003-83-2
    • インチ: 1S/C7H13NO/c1-8-2-5-6(3-8)7(5)4-9/h5-7,9H,2-4H2,1H3/t5-,6+,7?
    • InChIKey: NBDARIFQUROSPQ-MEKDEQNOSA-N
    • ほほえんだ: OCC1[C@@H]2CN(C)C[C@@H]21

計算された属性

  • せいみつぶんしりょう: 127.099714038g/mol
  • どういたいしつりょう: 127.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 114
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 23.5Ų

[(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7105026-0.1g
[(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
1330003-83-2 95%
0.1g
$437.0 2023-05-24
Enamine
EN300-7105026-0.5g
[(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
1330003-83-2 95%
0.5g
$980.0 2023-05-24
Enamine
EN300-7105026-10.0g
[(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
1330003-83-2 95%
10g
$5405.0 2023-05-24
1PlusChem
1P0221K3-100mg
rac-[(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
1330003-83-2 95%
100mg
$602.00 2023-12-22
1PlusChem
1P0221K3-250mg
rac-[(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
1330003-83-2 95%
250mg
$832.00 2023-12-22
1PlusChem
1P0221K3-1g
rac-[(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
1330003-83-2 95%
1g
$1615.00 2023-12-22
1PlusChem
1P0221K3-10g
rac-[(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
1330003-83-2 95%
10g
$6743.00 2023-12-22
Aaron
AR0221SF-100mg
rac-[(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
1330003-83-2 95%
100mg
$626.00 2025-02-14
Aaron
AR0221SF-500mg
rac-[(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
1330003-83-2 95%
500mg
$1373.00 2025-02-14
1PlusChem
1P0221K3-50mg
rac-[(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
1330003-83-2 95%
50mg
$412.00 2023-12-22

[(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol 関連文献

[(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanolに関する追加情報

Comprehensive Overview of [(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol (CAS No. 1330003-83-2)

The compound [(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol, identified by its CAS No. 1330003-83-2, is a structurally unique bicyclic amino alcohol that has garnered significant attention in pharmaceutical and synthetic chemistry research. Its 3-azabicyclo[3.1.0]hexane core and chiral centers at the 1R, 5S, and 6S positions make it a valuable scaffold for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Researchers are increasingly exploring its potential as a building block for bioactive molecules, driven by its rigid bicyclic framework and functional group versatility.

In recent years, the demand for chiral intermediates like [(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol has surged due to their critical role in asymmetric synthesis. This compound’s methanol moiety allows for further derivatization, enabling the creation of highly selective ligands for receptors or catalysts. Its 3-methyl-3-azabicyclo structure also aligns with trends in fragment-based drug design (FBDD), where small, rigid fragments are used to optimize molecular interactions. Notably, its low molecular weight and polar surface area make it a candidate for improving blood-brain barrier (BBB) penetration—a hot topic in neurodegenerative disease research.

The synthesis of CAS No. 1330003-83-2 typically involves stereoselective cyclization techniques, with emphasis on preserving its (1R,5S,6S) configuration. Advanced methods like transition-metal catalysis and organocatalysis have been employed to achieve high enantiomeric purity, addressing the growing need for chiral purity standards in FDA-approved drugs. Analytical characterization via NMR spectroscopy and HPLC-MS confirms its structural integrity, while computational studies (e.g., molecular docking) explore its binding affinities—a focus area for AI-driven drug discovery platforms.

From an industrial perspective, [(1R,5S,6S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol is classified as a high-value fine chemical, with applications spanning peptidomimetics and small-molecule probes. Its relevance to GPCR-targeted therapies (e.g., for pain management) has spurred partnerships between academia and biotech firms. Environmental and safety assessments highlight its low ecotoxicity, aligning with green chemistry principles—a key concern for modern manufacturers.

In summary, 1330003-83-2 represents a nexus of innovation in medicinal chemistry and catalysis. Its dual utility as a synthon and pharmacophore ensures sustained interest, particularly in light of emerging precision medicine approaches. Future research may explore its CRISPR-compatible derivatives or PROTAC applications, further solidifying its role in next-generation therapeutics.

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